
N-(propan-2-yl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(propan-2-yl)cyclobutanamine can be synthesized through a one-pot synthetic route. One common method involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of tetrabutylammonium bromide as a phase transfer catalyst . The reaction conditions typically include dry acetone as the solvent and a controlled temperature environment.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale reactions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(propan-2-yl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted cyclobutanamine compounds. These products have diverse applications in chemical synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
N-(propan-2-yl)cyclobutanamine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(propan-2-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(propan-2-yl)cyclobutanamine include:
- N-(propan-2-yl)propan-2-amine
- N-(cyclobutyl)cyclobutanamine
- N-(propan-2-yl)cyclopentanamine
Uniqueness
This compound is unique due to its cyclobutane ring structure, which imparts specific chemical properties and reactivity.
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
N-propan-2-ylcyclobutanamine |
InChI |
InChI=1S/C7H15N/c1-6(2)8-7-4-3-5-7/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
MWHKYYUTZDOAQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



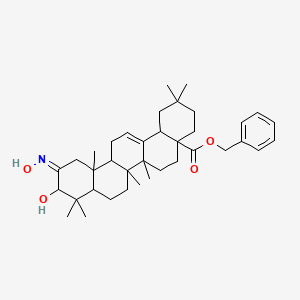
![4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine](/img/structure/B12276103.png)
![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B12276108.png)
![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B12276109.png)
(1-phenylethyl)amine](/img/structure/B12276124.png)
![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12276128.png)
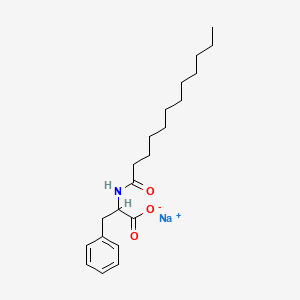
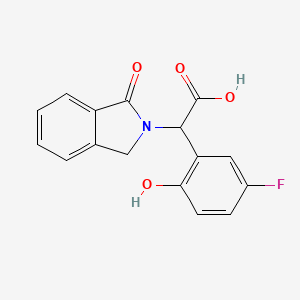
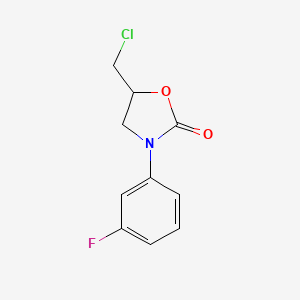
![(1S,4R,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12276149.png)
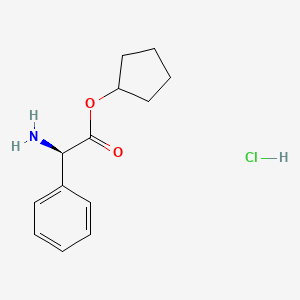
![1-(4-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopentane-1-carboxamide](/img/structure/B12276159.png)
![(2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-7-methyl-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B12276160.png)
